molecular formula C6H2F3IN4 B11092821 [1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl-

[1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl-

Cat. No.: B11092821
M. Wt: 314.01 g/mol
InChI Key: MTVWNRLGOGJHKE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl-: is a heterocyclic compound that belongs to the triazolopyridazine family. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with iodine and trifluoromethyl substituents at specific positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridazine with trifluoromethyl iodide in the presence of a base. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substituted Derivatives: Resulting from nucleophilic substitution.

    Oxidized and Reduced Forms: Resulting from redox reactions.

    Cyclized Products: Resulting from cyclization reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl- involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound inhibits kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell proliferation. The compound binds to the active sites of these kinases, blocking their activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: The presence of iodine and trifluoromethyl groups in [1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl- enhances its reactivity and biological activity compared to its analogs. These substituents also contribute to the compound’s stability and energetic properties, making it suitable for applications in materials science and medicinal chemistry .

Properties

IUPAC Name

6-iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3IN4/c7-6(8,9)5-12-11-4-2-1-3(10)13-14(4)5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVWNRLGOGJHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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